molecular formula C44H68N2O6S2 B12786697 3-((2-((2-(N-(3-Dodecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl dodecanoate CAS No. 78010-15-8

3-((2-((2-(N-(3-Dodecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl dodecanoate

Cat. No.: B12786697
CAS No.: 78010-15-8
M. Wt: 785.2 g/mol
InChI Key: WVLKLDDNKYBOEK-UHFFFAOYSA-N
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Description

3-((2-((2-(N-(3-Dodecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl dodecanoate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as carbamoyl, disulfanyl, and dodecanoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-((2-(N-(3-Dodecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl dodecanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then coupled through various chemical reactions. Common synthetic routes include:

    Formation of the Carbamoyl Intermediate: This step involves the reaction of dodecanoic acid with a suitable amine to form the carbamoyl intermediate.

    Disulfide Bond Formation:

    Final Coupling Reaction: The final step involves the coupling of the carbamoyl intermediate with the disulfanyl intermediate under specific reaction conditions, such as the presence of a coupling agent and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-((2-((2-(N-(3-Dodecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl dodecanoate undergoes various chemical reactions, including:

    Oxidation: The disulfanyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to break the disulfide bond, yielding thiol-containing products.

    Substitution: The carbamoyl and dodecanoate groups can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Dithiothreitol, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce thiol-containing compounds.

Scientific Research Applications

3-((2-((2-(N-(3-Dodecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl dodecanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-((2-((2-(N-(3-Dodecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl dodecanoate involves its interaction with specific molecular targets. The disulfanyl group can form disulfide bonds with thiol-containing proteins, potentially altering their function. The carbamoyl and dodecanoate groups may also interact with cellular membranes, affecting membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

    3-((2-((2-(N-(3-Icosanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl icosanoate: Similar structure but with longer alkyl chains.

    Phenylboronic Acid Derivatives: Share some functional groups but differ in overall structure and reactivity.

Uniqueness

3-((2-((2-(N-(3-Dodecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl dodecanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

CAS No.

78010-15-8

Molecular Formula

C44H68N2O6S2

Molecular Weight

785.2 g/mol

IUPAC Name

3-[[2-[[2-(3-dodecanoyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propyl dodecanoate

InChI

InChI=1S/C44H68N2O6S2/c1-3-5-7-9-11-13-15-17-19-31-41(47)51-35-25-33-45-43(49)37-27-21-23-29-39(37)53-54-40-30-24-22-28-38(40)44(50)46-34-26-36-52-42(48)32-20-18-16-14-12-10-8-6-4-2/h21-24,27-30H,3-20,25-26,31-36H2,1-2H3,(H,45,49)(H,46,50)

InChI Key

WVLKLDDNKYBOEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCOC(=O)CCCCCCCCCCC

Origin of Product

United States

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